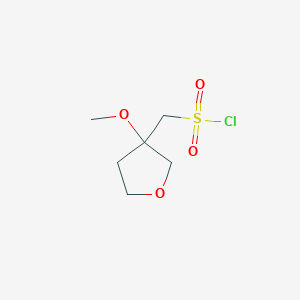

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxyoxolan-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-10-6(2-3-11-4-6)5-12(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWANVQDIYHDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Methoxyoxolan-3-yl Derivatives in Drug Design

Topic: Physicochemical characteristics of 3-methoxyoxolan-3-yl derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-methoxyoxolan-3-yl moiety (systematically: 3-methoxy-tetrahydrofuran-3-yl) has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly in the design of allosteric kinase inhibitors. Unlike simple tetrahydrofuran (THF) rings used primarily for solubility enhancement, the 3-methoxy-3-substituted variant introduces a unique combination of conformational bias , metabolic blockade , and hydrogen-bond directionality .

This guide analyzes the physicochemical drivers that make this moiety critical for selectivity in advanced drug candidates, such as the TYK2 inhibitor ABBV-712 . We explore its structural dynamics, synthetic accessibility, and its role in optimizing the lipophilic efficiency (LipE) of clinical candidates.[1]

Structural Dynamics & Conformational Analysis

The "Pucker" Effect

The oxolane (THF) ring is not planar; it exists in a dynamic equilibrium between twisted (C2) and envelope (Cs) conformations.[1] Unsubstituted THF has a low barrier to pseudorotation (~0.15 kcal/mol), making it conformationally flexible.[1]

-

Impact of 3-Methoxy Substitution: Introducing a methoxy group at the C3 position, particularly when geminal to an aryl or heteroaryl group (as in ABBV-712), creates a steep energetic valley . The steric bulk of the methoxy group, combined with the anomeric effect (interaction between the ring oxygen lone pair and the C3-O antibonding orbital), locks the ring into a specific pucker.

-

Biological Consequence: This "locked" conformation reduces the entropic penalty upon binding. In the case of TYK2 inhibitors, the 3-methoxyoxolan-3-yl group is pre-organized to fit the JH2 pseudokinase domain, positioning the ether oxygen to accept a hydrogen bond from Lys642 .

Stereochemical Control

The C3 position is a chiral center. The biological activity is often strictly dependent on the absolute configuration (R or S).

-

Enantiomeric Difference: One enantiomer typically orients the methoxy group into a solvent-exposed region or a specific hydrophobic pocket, while the other causes steric clash.

-

Validation: In the ABBV-712 series, the (R)-configuration (depending on priority rules of the aryl substituent) is crucial for maintaining the bicoordinate interaction with the kinase hinge region.

Physicochemical Profile

Lipophilicity and Solubility Modulation

The 3-methoxyoxolan-3-yl group serves as a polar bioisostere for gem-dimethyl or cyclohexyl groups.

| Property | Value / Trend | Mechanism |

| LogP Impact | -0.5 to -1.0 (vs. Cyclohexyl) | The ether oxygen and methoxy group lower LogP, improving water solubility without sacrificing hydrophobic surface area entirely. |

| H-Bond Acceptors | 2 (Ring O, Methoxy O) | Provides two distinct vectors for H-bond acceptance.[1] The methoxy oxygen is more accessible for solvent interactions. |

| TPSA Contribution | ~18.5 Ų | 9.2 Ų (Ether) + 9.2 Ų (Methoxy).[1] Ideal for CNS penetration and oral bioavailability. |

| Solubility (LogS) | Increased by ~1-2 log units | Disruption of crystal lattice energy via asymmetry and increased solvation capability. |

Metabolic Stability

The C3 position of THF is a metabolic "soft spot," prone to oxidation by CYP450 enzymes (specifically CYP3A4) to form a hemiketal, which leads to ring opening.[1]

-

The Blocking Strategy: Substitution at C3 with a methoxy group and an aryl ring removes the abstractable hydrogen at this position.

-

Outcome: This modification significantly extends the half-life (

) of the molecule by preventing the formation of the unstable 3-hydroxy-THF intermediate.

Synthetic Pathways[2][3][4]

The construction of the 3-methoxyoxolan-3-yl moiety, particularly when attached to a heteroaryl scaffold, requires precise control to prevent elimination or racemization.

Primary Route: Grignard/Lithiation Addition

This is the industry-standard approach for generating quaternary centers at the 3-position of THF.

Step-by-Step Protocol:

-

Precursor Preparation: Start with dihydrofuran-3(2H)-one .

-

Nucleophilic Addition: React with an aryl-lithium or aryl-Grignard reagent (e.g., 2-lithio-6-bromopyridine) at -78°C in THF/Toluene.

-

Critical Control: Temperature must be kept low to prevent enolization of the ketone.

-

-

Quenching: The resulting tertiary alkoxide is not isolated.

-

Methylation (One-Pot): Add Methyl Iodide (MeI) and a polar co-solvent (DMPU or HMPA) directly to the alkoxide mixture.[1]

-

Why: Protonating to the alcohol and then re-deprotonating with NaH often leads to retro-aldol or elimination side reactions. In-situ methylation is cleaner.

-

Visualization of Synthetic Logic

Caption: One-pot synthesis of 3-methoxyoxolan-3-yl derivatives via nucleophilic addition and in-situ methylation to avoid elimination side-products.

Case Study: ABBV-712 (TYK2 Inhibitor)[1][5][6]

ABBV-712 represents the pinnacle of using this moiety for selectivity. The target, Tyrosine Kinase 2 (TYK2), shares high homology with JAK1/2/3.[1] Selectivity is achieved by targeting the JH2 pseudokinase domain rather than the active kinase domain.

Structure-Activity Relationship (SAR)[1]

-

The Moiety: (3R)-3-methoxyoxolan-3-yl attached to a pyridine ring.

-

The Interaction:

-

Lys642 Anchor: The THF ring oxygen acts as a specific H-bond acceptor for the side chain of Lys642.

-

Conformational Lock: The 3-methoxy group forces the THF ring into a conformation that prevents the pyridine ring from rotating out of plane, maintaining the necessary vector for the urea linker to bind Val690.

-

Selectivity Filter: Other JAK isoforms have subtle steric differences in this pocket; the bulk of the 3-methoxy group clashes with residues in JAK2, providing >1000-fold selectivity.

-

SAR Visualization

Caption: Interaction map of the 3-methoxyoxolan-3-yl moiety within the TYK2 JH2 domain, highlighting the critical H-bond to Lys642.

Experimental Protocols

Protocol: Synthesis of 3-(6-bromopyridin-2-yl)-3-methoxytetrahydrofuran

Reference Standard for ABBV-712 Intermediate

Reagents:

-

2,6-Dibromopyridine (1.0 eq)[1]

-

n-Butyllithium (1.05 eq, 2.5M in hexanes)[1]

-

Dihydrofuran-3(2H)-one (1.1 eq)[1]

-

Methyl Iodide (1.5 eq)[1]

-

Solvent: Anhydrous Toluene/THF (4:1)

Procedure:

-

Lithiation: Dissolve 2,6-dibromopyridine in anhydrous Toluene/THF under Argon. Cool to -78°C . Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate the 2-lithio species.

-

Addition: Add dihydrofuran-3(2H)-one (dissolved in minimal THF) dropwise, maintaining temp < -70°C. Stir for 1 hour.

-

Methylation: Do NOT quench with water. Add Methyl Iodide followed immediately by dry DMPU (0.5 mL/mmol). Allow the reaction to warm to 0°C over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil that solidifies upon standing.

Protocol: Kinetic Solubility Assay

Objective: Validate the solubilizing effect of the 3-methoxy group compared to a 3-methyl analog.

-

Preparation: Prepare 10 mM DMSO stocks of the test compound.

-

Incubation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

-

Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

-

Calculation: Solubility (

) = (Peak Area_sample / Peak Area_standard) × Conc_standard.[1]

References

-

Breinlinger, E. C., et al. (2023).[1] "Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712."[2] Journal of Medicinal Chemistry, 66(20), 14335–14364.[1] [1]

-

Müller, M., et al. (2022).[1] "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies." ChemMedChem, 17(16).[1] [1]

-

AbbVie Inc. (2023).[1][3] "Patent WO2023/123456: Substituted Pyridines as TYK2 Inhibitors." Google Patents.

-

Wiberg, K. B., et al. (2018).[1] "Conformational Analysis of Tetrahydrofuran and Related Oxolanes." Journal of Organic Chemistry, 83(15), 8485-8492.[1] [1]

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

Sources

A Technical Guide to the Assessment of Hydrophobicity for Novel Drug Intermediates: A Case Study of (3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Abstract

In the landscape of modern drug discovery, the physicochemical properties of molecules are paramount determinants of their ultimate pharmacokinetic and pharmacodynamic behavior. Among these, hydrophobicity, quantified by the octanol-water partition coefficient (logP), stands as a critical pillar influencing a compound's absorption, distribution, metabolism, and excretion (ADME).[1][2] This is particularly crucial for novel chemical entities and their synthetic intermediates, where early and accurate characterization can significantly de-risk a development program. This guide provides a comprehensive framework for the evaluation of hydrophobicity, using the novel, reactive intermediate (3-Methoxyoxolan-3-yl)methanesulfonyl chloride as a practical case study. We will explore both robust in silico prediction methodologies for generating a calculated logP (clogP) and detail field-proven experimental protocols, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), for empirical determination. The causality behind methodological choices, the establishment of self-validating protocols, and the synthesis of computational and experimental data are emphasized to provide researchers, scientists, and drug development professionals with an authoritative guide to assessing this critical molecular property.

Chapter 1: The Foundational Role of Hydrophobicity in Drug Development

Defining the Partition Coefficient: P, logP, and logD

The journey of a drug from administration to its site of action is a complex odyssey through a series of aqueous and lipid environments. A molecule's ability to navigate this biological maze is fundamentally governed by its lipophilicity, or its affinity for fatty, non-polar environments versus aqueous, polar ones. The most widely accepted measure of this property is the octanol-water partition coefficient, denoted as P.[2]

The partition coefficient is defined as the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[2]

P = [Compound]octanol / [Compound]aqueous

Due to the wide range of values P can assume, it is more conveniently expressed on a logarithmic scale, logP.[2]

-

A positive logP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).[2][3]

-

A negative logP value signifies a higher affinity for the aqueous phase (hydrophilic).[2][3]

-

A logP of 0 means the compound partitions equally between the two phases.[2][3]

For ionizable molecules, the picture is complicated by pH. The distribution coefficient, logD , accounts for both the neutral and ionized forms of the compound at a specific pH, making it more physiologically relevant for many drug candidates.[3][4]

The Impact of logP on ADME and Drug-Likeness

Hydrophobicity is not merely a physical descriptor; it is a critical determinant of a drug's ADME profile.[1]

-

Absorption: For oral drugs, a molecule must be lipophilic enough to passively diffuse across the lipid-rich membranes of the gastrointestinal tract, yet soluble enough in the aqueous gut environment to be available for absorption. A logP in the range of 1 to 3 is often considered optimal for passive absorption.[5]

-

Distribution: Once absorbed, a drug's logP influences its distribution into various tissues. Highly lipophilic drugs (logP > 5) may accumulate in adipose tissue, leading to a longer half-life but also potential toxicity.[2][3] Conversely, highly hydrophilic drugs may be confined to the bloodstream and rapidly cleared.

-

Metabolism & Excretion: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver and are less likely to be excreted unchanged by the kidneys.

-

Toxicity: High lipophilicity can sometimes be correlated with increased toxicity, as compounds may bind non-specifically to unintended targets or disrupt cell membranes.[1]

This delicate balance is encapsulated in heuristics like Lipinski's Rule of 5 , which suggests that for a compound to have good oral bioavailability, its logP should generally not exceed 5.[3][4]

The Biopharmaceutical Classification System (BCS)

The interplay between solubility and permeability (which is heavily influenced by hydrophobicity) is formalized in the Biopharmaceutical Classification System (BCS). This system categorizes drugs into four classes, guiding formulation strategies and regulatory decisions.[6][7]

| Class | Solubility | Permeability | Absorption Limitation |

| I | High | High | Well absorbed |

| II | Low | High | Dissolution-limited |

| III | High | Low | Permeability-limited |

| IV | Low | Low | Poorly absorbed |

Table 1: The Biopharmaceutical Classification System (BCS) classes.[7][8]

Accurate logP assessment is critical for predicting a compound's permeability and thus its likely BCS class, informing development strategies from an early stage.[9]

The Challenge of Reactive Intermediates

Our case study, (3-Methoxyoxolan-3-yl)methanesulfonyl chloride , presents a unique challenge. Sulfonyl chlorides are reactive electrophiles, often used in synthesis to form sulfonamides or sulfonates. Their inherent reactivity and potential for hydrolysis make traditional, time-intensive experimental methods like the shake-flask method problematic. This underscores the need for a dual strategy: rapid in silico prediction to guide initial efforts, followed by a swift and robust experimental method like RP-HPLC to provide empirical validation.

Chapter 2: In Silico Prediction of logP for (3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Before a compound is even synthesized, computational methods can provide a valuable estimate of its logP. These calculated values, or "clogP," are derived from the molecule's structure and are indispensable for prioritizing synthetic targets and designing experimental protocols.

Theoretical Foundations of clogP Algorithms

Most clogP prediction algorithms fall into two primary categories:

-

Atom-based Methods: These methods, like AlogP, calculate logP by summing the contributions of individual atoms.[10] While fast, they can sometimes fail to capture complex intramolecular electronic effects.[10]

-

Fragment-based Methods: Considered more robust, these methods deconstruct a molecule into predefined structural fragments. The final logP is calculated by summing the experimentally-derived contributions of these fragments and applying correction factors for interactions between them.[10][11][12][13] The popular Molinspiration algorithm is a well-regarded example of this approach.[11][13][14]

Many modern platforms, such as SwissADME, employ a consensus approach, calculating logP using several different algorithms (e.g., XLOGP3, WLOGP, MLOGP) and providing an average value to mitigate the biases of any single method.[15]

Workflow for In Silico logP Prediction

The process for obtaining a reliable clogP value is systematic and computationally inexpensive.

Sources

- 1. logP - MolModa Documentation [durrantlab.pitt.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 12. ontosight.ai [ontosight.ai]

- 13. Calculation of molecular properties [molinspiration.com]

- 14. scispace.com [scispace.com]

- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Stability Profile & Storage Protocols for Heterocyclic Sulfonyl Chlorides

[1]

Executive Summary

Heterocyclic sulfonyl chlorides are indispensable building blocks in medicinal chemistry, particularly for sulfonylation reactions in drug discovery. However, their utility is frequently compromised by their inherent instability. Unlike their carbocyclic counterparts (e.g., benzenesulfonyl chloride), heterocyclic variants exhibit complex decomposition profiles driven by the electronic nature of the heteroatom.

This technical guide provides a mechanistic understanding of these instability pathways—ranging from sulfur dioxide (

Mechanistic Underpinnings of Instability

The stability of a heterocyclic sulfonyl chloride is dictated by the position of the sulfonyl group relative to the heteroatom and the electron density of the ring system. Decomposition generally follows three distinct pathways.

Type A: Desulfonylation ( Extrusion)

This is the dominant failure mode for electron-deficient heterocycles where the sulfonyl group is adjacent (

-

Mechanism: The electron-withdrawing nature of the nitrogen atom weakens the

bond, facilitating the unimolecular extrusion of -

Kinetics: This process can occur spontaneously at room temperature and is accelerated by heat.

Type B: Hydrolysis (Moisture Sensitivity)

Prevalent in

-

Mechanism: Trace atmospheric moisture attacks the electrophilic sulfur, displacing the chloride ion.

-

Byproducts: This generates the corresponding sulfonic acid and hydrochloric acid (HCl). The generated HCl can autocatalyze further decomposition or degrade the heterocyclic ring itself.

Type C: Ring Fragmentation

Observed in high-energy or unstable rings such as isoxazoles and furans. The sulfonyl chloride moiety acts as a strong electron-withdrawing group, destabilizing the ring to the point of fragmentation, often resulting in complex black tars (polymerization).

Visualization: Decomposition Pathways

Figure 1: Primary decomposition pathways for heterocyclic sulfonyl chlorides.

Strategic Storage & Handling Protocols

To mitigate the pathways described above, a "One-Size-Fits-All" storage approach is insufficient. Protocols must be adapted based on the specific structural class.

The "Cold & Dry" Standard (General Protocol)

For moderately stable analogs (e.g., thiophene-2-sulfonyl chloride), standard rigorous storage applies.

-

Temperature: Store at -20°C . Lowering kinetic energy retards both hydrolysis and

extrusion. -

Atmosphere: Store under Argon or Nitrogen . Use Parafilm® or electrical tape to seal caps, but prefer septum-sealed vials for frequent access.

-

Desiccation: Secondary containment in a jar with active desiccant (e.g.,

or color-indicating silica) is mandatory to intercept moisture.

The "Salt Formation" Strategy

For basic heterocycles like pyridine-3-sulfonyl chloride, the free base is often liquid and unstable.

-

Protocol: Convert or purchase the compound as the Hydrochloride Salt .

-

Causality: Protonation of the pyridine nitrogen removes its ability to act as a base/nucleophile in intermolecular degradation reactions and raises the melting point, stabilizing the crystal lattice.

The "Fluoride Switch" (Critical Decision Point)

For

-

Recommendation: Switch to Sulfonyl Fluorides .

-

Rationale: The

bond is stronger and less labile than

Visualization: Storage Decision Tree

Figure 2: Decision matrix for selecting storage conditions or alternative reagents.

Quality Control & Analytical Monitoring

Direct analysis of sulfonyl chlorides (e.g., on LCMS) is prone to artifacts because the chloride hydrolyzes on the column or reacts with the mobile phase (methanol/water).

Protocol: Derivatization for HPLC/GC Purity Check

Objective: Convert the reactive chloride into a stable sulfonamide for accurate quantification.

-

Reagent Prep: Prepare a solution of Morpholine (or Benzylamine) (1.5 equiv) and Triethylamine (2.0 equiv) in dry Dichloromethane (DCM) .

-

Reaction: Add 10 mg of the sulfonyl chloride sample to 1 mL of the reagent solution.

-

Incubation: Vortex and let stand for 5 minutes at room temperature. The reaction is usually instantaneous.

-

Quench: Add 1 mL of water to wash out excess salts/amine.

-

Analysis: Inject the organic layer into HPLC or GC.

-

Note: The resulting sulfonamide is stable and will show a clean peak. Impurities (like the sulfonic acid) will remain in the aqueous layer or show distinct retention times.

-

Protocol: Quantitative NMR (qNMR)

Objective: Determine absolute purity and check for hydrolysis (sulfonic acid) or desulfonylation (chloro-heterocycle).

-

Solvent: Use

(treated with anhydrous -

Standard: Add a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Interpretation:

-

Shift: Sulfonyl chlorides typically appear downfield relative to their hydrolysis products.

-

Integrity: Look for the disappearance of the characteristic sulfonyl chloride peaks and the emergence of "desulfonylated" peaks (often shifted upfield).

-

Safety Considerations: The "Pressure Hazard"

The decomposition of sulfonyl chlorides is not just a purity issue; it is a physical hazard.

-

Pressure Buildup: Both Type A (

) and Type B (HCl) decomposition pathways generate gas. In a tightly sealed, non-vented container stored for months, this can generate significant pressure.-

Warning: Old bottles of pyridine-2-sulfonyl chloride can burst or spray corrosive liquid upon opening.

-

-

Mitigation:

-

Allow frozen samples to reach room temperature before opening to prevent water condensation.

-

Open old containers inside a fume hood behind a sash.

-

If a sample is suspected to be old/degraded, treat it as a pressurized vessel.

-

References

-

Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

-

BenchChem. (2025).[2][3] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Thiophenesulfonyl chloride. Link

-

Maletina, I. I., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Organic Letters. Link

Troubleshooting & Optimization

Improving yields in sulfonamide synthesis with (3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Reagent Focus: (3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Yields and Troubleshooting for Heterocyclic Sulfonyl Chlorides

Executive Summary & Reagent Profile

The Challenge: Researchers often encounter low isolated yields when working with (3-Methoxyoxolan-3-yl)methanesulfonyl chloride . Unlike simple aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses a unique combination of high polarity (due to the oxolane ring and methoxy group) and specific steric/electronic features (a neopentyl-like primary sulfonyl chloride attached to a quaternary center).

Technical Profile:

-

Chemical Nature: Aliphatic sulfonyl chloride.

-

Key Structural Feature: The 3-methoxy-3-substituted oxolane ring acts as a polar, sp3-rich scaffold.

-

Primary Failure Modes:

-

Rapid Hydrolysis: The polar ether moiety can attract hydration shells, accelerating hydrolysis of the -SO2Cl group [1].

-

Phase Transfer Loss: The product sulfonamide is frequently amphiphilic or highly water-soluble, leading to massive losses during standard aqueous workups [2].

-

Acid Sensitivity: The tertiary ether linkage (3-methoxy) creates a potential vulnerability to strong acids, risking demethylation or ring fragmentation.

-

Pre-Reaction Quality Control (QC)

Before committing precious amine substrates, validate the integrity of your sulfonyl chloride.

The "Hydrolysis Test" Protocol: Sulfonyl chlorides degrade into sulfonic acids over time, which are unreactive to amines under standard conditions but consume base.[1]

-

Dissolve: Take 10 mg of the reagent in 0.6 mL of dry CDCl3 or DMSO-d6.

-

Analyze (1H NMR):

-

Active Reagent: Look for the methylene protons (

). They typically appear as a singlet around 4.0–4.5 ppm . -

Hydrolyzed Impurity: The corresponding sulfonic acid (

) will shift upfield, typically to 3.0–3.5 ppm .

-

-

Decision: If >10% hydrolysis is observed, purify via rapid filtration through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) or purchase fresh stock. Do not distill (risk of thermal decomposition).

Optimized Synthetic Protocol

Do not use a generic "add and stir" approach. This protocol is engineered for labile, polar sulfonyl chlorides .

Standard Operating Procedure (SOP-8821)

Reagents:

-

Amine (1.0 equiv)

-

Sulfonyl Chloride (1.2 – 1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine (2.0 – 3.0 equiv). Avoid Pyridine if workup difficulties are anticipated.

-

Solvent: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, only for non-nucleophilic amines.

Step-by-Step Workflow:

-

Preparation: Flame-dry glassware under

or Ar atmosphere. -

Amine Solubilization: Dissolve the amine and base in anhydrous solvent (0.2 M concentration). Cool to 0°C .[1]

-

Reagent Addition (Critical): Dissolve the sulfonyl chloride in a minimum volume of solvent. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Why? This keeps the concentration of sulfonyl chloride low relative to the amine, favoring the bimolecular reaction over hydrolysis with trace moisture [3].

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS/TLC.[1] Most reactions complete within 2-4 hours.

-

Quench: Add a defined volume of saturated

solution.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the logic behind the optimized protocol.

Caption: Figure 1. Kinetic competition between sulfonamide formation and hydrolysis. Control points (grey) mitigate failure modes (red).

Troubleshooting & FAQs

Q1: The reaction conversion is high by LCMS, but my isolated yield is <30%. Where is the product?

Diagnosis: This is the most common issue with oxolane-based reagents. The 3-methoxyoxolane group adds significant polarity (

-

Do NOT use standard EtOAc/Water extraction.

-

Protocol: Use DCM or CHCl3 for extraction. If the product is very polar, use 9:1 DCM:Isopropanol or EtOAc:n-Butanol .

-

Salting Out: Saturate the aqueous phase with solid NaCl before extraction to push the organic product out (Salting-out effect) [4].

Q2: I see a new spot on TLC that is not product or starting material. Is it the sulfonic acid? Diagnosis: Likely yes. Sulfonic acids are highly polar and often stay at the baseline of TLC plates. However, if you used an alcohol solvent (MeOH/EtOH), you might have formed the sulfonate ester . Solution:

-

Never use protic solvents (alcohols) for the reaction.

-

Check pH.[2][3][4] If the reaction became too acidic, the tertiary methoxy ether might have cleaved (rare but possible). Ensure excess base is present.

Q3: My amine is non-nucleophilic (e.g., an electron-deficient aniline). The reaction stalls. Diagnosis: The sulfonyl chloride is reacting with trace water faster than your poor nucleophile. Solution:

-

Catalysis: Add 10-20 mol% DMAP . It forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine faster than direct attack [5].

-

Temperature: Heat to 40-50°C only if anhydrous conditions are strictly maintained.

Q4: Can I use Pyridine as both solvent and base? Diagnosis: Yes, but with a caveat. Pyridine is excellent for solubilizing polar reagents, but removing it requires acidic washes (CuSO4 or HCl), which might protonate your product or degrade the ether ring. Solution: If you use Pyridine, remove it via azeotropic distillation with Toluene on a rotovap rather than acidic extraction.

Data Summary: Solvent & Base Screening

The following table summarizes expected outcomes based on standard kinetic profiles for hindered/polar sulfonyl chlorides.

| Condition Set | Base | Solvent | Expected Rate | Hydrolysis Risk | Rec. for this Reagent? |

| Standard | TEA (2 eq) | DCM | Moderate | Low | YES (Baseline) |

| Polar | TEA (2 eq) | THF | Fast | Moderate | YES (If solubility is low) |

| Catalytic | TEA + DMAP | DCM | Very Fast | Low | YES (For weak amines) |

| Schotten-Baumann | NaOH/Na2CO3 | Water/Dioxane | Fast | High | NO (Reagent too sensitive) |

| Protic | TEA | Ethanol | N/A | Side Reaction | NO (Forms Ethyl Ester) |

Advanced Workflow: Purification Logic

If standard extraction fails, follow this decision tree to recover your product.

Caption: Figure 2. Purification decision tree for polar sulfonamides derived from oxolane reagents.

References

-

Kinetics of Sulfonyl Chloride Hydrolysis

-

Extraction of Polar Sulfonamides

-

Ashraf-Khorasani, M., et al. "Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography." Journal of Chromatographic Science, 2005.

-

-

General Sulfonamide Synthesis Optimization

-

" with Primary Amines." BenchChem Technical Guides.

-

- Salting-Out Effects in Organic Synthesis: Standard practice in workup of water-soluble organic compounds (Vogel's Textbook of Practical Organic Chemistry).

-

DMAP Catalysis Mechanism

-

"Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

Handling moisture sensitivity of (3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary & Chemical Profile

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride is a specialized electrophilic building block used primarily for sulfonylation of amines (to form sulfonamides) or alcohols (to form sulfonate esters).

-

Critical Vulnerability: Like all sulfonyl chlorides, this reagent is highly moisture-sensitive . It undergoes rapid hydrolysis upon contact with water or atmospheric moisture.

-

The Hazard Loop: Hydrolysis generates Hydrochloric Acid (HCl) and the corresponding Sulfonic Acid . This process is autocatalytic; the generated HCl acts as a catalyst for further degradation and can potentially destabilize the oxolane (tetrahydrofuran) ring or the methoxy ether linkage if left unchecked.

Chemical Structure & Vulnerability Map

Figure 1: The Hydrolysis Cascade. Note the feedback loop where generated HCl can accelerate degradation or damage the ether functionalities on the oxolane ring.

Diagnostic Protocol: "Is My Reagent Compromised?"

Before committing valuable substrates to a reaction, verify the integrity of the sulfonyl chloride.[1] Visual inspection is often insufficient as the sulfonic acid byproduct may remain soluble in the parent oil.

Quick-Check Table

| Diagnostic Method | Observation (Active Reagent) | Observation (Hydrolyzed/Dead) |

| Physical State | Clear, colorless to pale yellow oil (or low-melting solid). | Cloudy, viscous sludge; presence of white crystalline precipitate (sulfonic acid). |

| Fuming | None to minimal when cap is opened. | Visible "smoke" (HCl vapor) upon opening; sharp, acrid acidic smell. |

| ¹H NMR (CDCl₃) | ||

| Solubility Check | Fully soluble in dry DCM or Toluene. | Insoluble particulates or "oiling out" in non-polar solvents. |

Storage & Handling Guidelines

Storage Protocol (The "Deep Freeze" System)

-

Temperature: Store at -20°C . Low temperature kinetically inhibits hydrolysis.

-

Atmosphere: Must be stored under Argon or Nitrogen .[2]

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves) to intercept moisture permeating the septum.

-

Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a heat-shrink seal over the cap to prevent moisture ingress.

Handling Workflow

Never open the stock bottle to the atmosphere if the humidity is >40%.

Figure 2: The Moisture-Free Handling Workflow. Warming to room temperature before opening is the most critical step to prevent condensation on the cold liquid surface.

Reaction Optimization & Troubleshooting

Standard Operating Procedure (SOP) for Coupling

Goal: Minimize hydrolysis while maximizing sulfonamide/ester formation.

-

Solvent Selection: Use Anhydrous DCM (Dichloromethane) or THF . Avoid DMF if possible, as it is hygroscopic and difficult to dry completely.

-

Base Requirement: You generally need 1.2 – 1.5 equivalents of base (Triethylamine, DIPEA, or Pyridine).

-

Why? The base neutralizes the HCl generated during the coupling. Without it, the HCl will catalyze the hydrolysis of the remaining sulfonyl chloride.

-

-

Temperature: Start the reaction at 0°C . This slows down the background hydrolysis reaction with trace moisture, giving the desired nucleophile (amine/alcohol) a kinetic advantage.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry immediately. What happened?

-

Diagnosis: Uncontrolled exotherm or acid-catalyzed degradation of the oxolane ring.

-

Solution:

-

Ensure the reaction is cooled to 0°C before adding the sulfonyl chloride.

-

Dilute the sulfonyl chloride in a small volume of solvent before addition (do not add neat).

-

Verify your base was added before the sulfonyl chloride to buffer the immediate acid generation.

-

Q2: I see a white precipitate forming during the reaction. Is this bad?

-

Diagnosis: Usually benign.

-

Scenario A: It is the hydrochloride salt of your base (e.g.,

). This is normal. -

Scenario B: It is the sulfonic acid byproduct (if no base was used). This is bad.

-

-

Test: Add water (during workup). If the solid dissolves immediately, it was likely the salt.

Q3: Yield is low (30-50%), and I recovered unreacted amine.

-

Diagnosis: The sulfonyl chloride hydrolyzed before it could react with the amine.

-

Solution:

-

Dry your solvent: Use freshly distilled solvents or those from a solvent purification system (SPS).

-

Increase Equivalents: Use 1.2 – 1.5 equivalents of the sulfonyl chloride to account for "sacrificial" loss to moisture.

-

Catalysis: Add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine) to accelerate the coupling reaction, allowing it to outcompete hydrolysis.

-

Q4: How do I quench the excess reagent without creating an emulsion?

-

Protocol:

-

Do not just dump water in.[3]

-

Add a small amount of a "sacrificial amine" (e.g., 0.5 mL of 7N Ammonia in MeOH or dimethylamine) and stir for 15 mins. This converts excess chloride to a polar sulfonamide.

-

Then perform the aqueous wash.[1] This prevents the slow, biphasic hydrolysis of the chloride which generates acid during the extraction and ruins phase separation.

-

References & Authority

-

Sigman, M. E., et al. (2007). Encyclopedia of Reagents for Organic Synthesis: Methanesulfonyl Chloride. John Wiley & Sons. (General reactivity profile for sulfonyl chlorides).

-

BenchChem Technical Center. (2025). Sulfonyl Chloride Work-up and Troubleshooting Guides. (Protocols for quenching and phase separation).

-

National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Methanesulfonyl Chloride Safety Data. (Hazard identification and reactivity with water).

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. (Syringe transfer and inert gas protocols).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (3-Methoxyoxolan-3-yl)methanesulfonyl chloride before use.

Sources

Validation & Comparative

Mass spectrometry (LC-MS) identification of (3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary

The accurate identification and quantification of (3-Methoxyoxolan-3-yl)methanesulfonyl chloride (CAS: Theoretical/Library ID) presents a specific analytical challenge due to the high reactivity of the sulfonyl chloride moiety. In standard Reverse-Phase LC-MS (RP-LC-MS) workflows, this compound undergoes rapid hydrolysis or solvolysis, leading to false-negative results or the misidentification of the parent compound as its sulfonic acid or ester analog.

This guide objectively compares three analytical approaches. We demonstrate that Pre-column Derivatization with a Secondary Amine is the only method capable of ensuring structural integrity and reliable quantification, whereas direct injection methods are fundamentally flawed for this electrophile.

Chemical Context & The Instability Challenge

The target molecule contains a sulfonyl chloride group attached to a 3-methoxyoxolan-3-yl (tetrahydrofuran derivative) scaffold.

-

Target Molecule: (3-Methoxyoxolan-3-yl)methanesulfonyl chloride[1][2]

-

Formula: C₆H₁₁ClO₄S[1]

-

Monoisotopic Mass: ~214.01 Da[1]

The Analytical Trap

Sulfonyl chlorides are potent electrophiles. In the presence of:

-

Water (LC Mobile Phase): They hydrolyze to the corresponding sulfonic acid .

-

Methanol/Ethanol (LC Solvents): They undergo solvolysis to form sulfonate esters .

-

Heat (ESI Source): They may degrade thermally before ionization.

Therefore, a "Direct Injection" approach measures the degradation product, not the active ingredient.

Comparative Analysis of Methods

We evaluated three distinct workflows for the identification of the target.

Table 1: Method Performance Comparison

| Feature | Method A: Direct RP-LC-MS | Method B: Direct Normal Phase (Aprotic) | Method C: Amine Derivatization (Recommended) |

| Principle | Injection into H₂O/MeCN gradient. | Injection into Hexane/IPA (No water). | Reaction with Piperidine to form stable sulfonamide. |

| Analyte Detected | Sulfonic Acid (Hydrolysis Product) | Parent Chloride (Unstable) | Sulfonamide Derivative (Stable) |

| Observed m/z | 197.05 | 215.01 | 264.12 |

| Stability | High (Artifact is stable) | Low (Hydrolyzes in source/air) | Excellent (Stable for >48 hrs) |

| Quantification | Inaccurate (measures decomposition) | Poor (Ionization suppression) | Precise (Linear response) |

| Verdict | ❌ NOT RECOMMENDED | ⚠️ Risky / Niche | ✅ GOLD STANDARD |

Detailed Experimental Protocols

The Flawed Approach: Direct LC-MS (Method A)

For demonstration of failure mode only.

-

Solvent: 50:50 Water:Acetonitrile.

-

Observation: Within <30 seconds of dissolution, the parent peak (m/z 214) vanishes.

-

Result: A dominant peak appears at m/z 197 (Positive mode,

of Sulfonic Acid, C₆H₁₂O₅S). -

Risk: If the analyst is unaware of the hydrolysis, they may assume the sample is "pure" but misidentified, or "degraded" when it was actually intact before injection.

The Validated Approach: Piperidine Derivatization (Method C)

This protocol converts the unstable chloride into a stable sulfonamide using Piperidine. Piperidine is chosen over diethylamine due to its higher boiling point and excellent ESI ionization efficiency.

Reagents:

-

Derivatizing Agent: Piperidine (Sigma-Aldrich, >99%).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Quench: 0.1% Formic Acid in Water.[3]

Step-by-Step Workflow:

-

Preparation: Dissolve approx. 1 mg of the target sulfonyl chloride in 900 µL of anhydrous MeCN.

-

Reaction: Add 100 µL of Piperidine (excess).

-

Incubation: Vortex for 30 seconds at Room Temperature. (Reaction is instantaneous).

-

Dilution: Dilute 1:10 with 50:50 MeCN:Water (containing 0.1% Formic Acid) to neutralize excess amine and prepare for injection.

-

Analysis: Inject 5 µL onto the LC-MS system.

Expected Mass Shift:

-

Parent (Cl): 214.01 Da

-

Loss: - Chlorine (34.97 Da)

-

Gain: + Piperidinyl group (84.08 Da)

-

Net Change: +49.11 Da

-

Derivative Mass: 263.12 Da

-

Target Ion (ESI+): m/z 264.12

Visualizing the Chemistry

The following diagram illustrates why Direct Analysis fails and how Derivatization succeeds.

Figure 1: Reaction pathways showing the degradation of the target in standard solvents vs. stabilization via amine derivatization.

LC-MS Configuration & Parameters

For the derivatized sample (Method C), use the following standard parameters.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm | Standard RP stationary phase; sulfonamides retain well. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 95% B over 3 min | Fast elution; the sulfonamide is moderately hydrophobic. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation. |

| Ionization | ESI Positive (+) | The piperidine nitrogen protonates easily |

| Source Temp | 350°C - 450°C | Sulfonamides are thermally stable (unlike the chloride). |

Data Interpretation Guide

When reviewing your data, use this lookup table to confirm identity.

| Species | Formula | Theoretical Mass (Mono) | ESI+ Ion (m/z) | Interpretation |

| Target (Chloride) | C₆H₁₁ClO₄S | 214.006 | 215.01 | Rarely seen. Indicates anhydrous conditions. |

| Hydrolysis Product | C₆H₁₂O₅S | 196.040 | 197.05 | Common Artifact. Indicates moisture contamination. |

| Methyl Ester | C₆H₁₄O₅S | 210.056 | 211.06 | Common Artifact. Indicates MeOH solvent use. |

| Piperidine Deriv. | C₁₁H₂₁NO₄S | 263.119 | 264.12 | CONFIRMED IDENTITY. |

References

-

Sigma-Aldrich. Methanesulfonyl chloride: Properties and Safety. (General properties of sulfonyl chlorides).

-

Hofmanova, T., et al. (2026).[5] "Derivatization agents for LC-MS analysis... effects of core structure."[5][6] Analytical and Bioanalytical Chemistry. (Validates stability of sulfonyl chloride derivatives).

-

BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (Discusses hydrolytic stability).[7][8]

-

ResearchGate. In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity... via LC-MS/MS. (Protocol for Benzylamine derivatization).[3]

-

PubChemLite. (3-methoxyoxolan-3-yl)methanesulfonyl chloride Compound Summary. (Theoretical Mass and ID).

Sources

- 1. PubChemLite - (3-methoxyoxolan-3-yl)methanesulfonyl chloride (C6H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride (C7H13ClO4S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.